molecular formula C8H18OSi B2962903 3-(Trimethylsilylmethyl)cyclobutan-1-ol CAS No. 2567504-75-8

3-(Trimethylsilylmethyl)cyclobutan-1-ol

Cat. No.: B2962903
CAS No.: 2567504-75-8
M. Wt: 158.316
InChI Key: PJLQMGLBSFIALN-UHFFFAOYSA-N
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Description

Strategic Importance of Cyclobutane (B1203170) Architectures in Organic Synthesis

Cyclobutane derivatives are four-membered carbocyclic rings that have garnered considerable attention in organic synthesis. researchgate.netresearchgate.net Their significance stems from a combination of inherent ring strain and the conformational rigidity they impart on a molecule. This ring strain, a consequence of bond angles deviating from the ideal tetrahedral geometry, makes cyclobutanes susceptible to ring-opening reactions, providing synthetic pathways to a variety of acyclic and larger ring systems. researchgate.netnih.gov

Furthermore, the well-defined three-dimensional structure of the cyclobutane core allows for precise spatial arrangement of substituents, a feature of particular interest in medicinal chemistry and materials science. nih.gov The construction of these four-membered rings can be achieved through various methods, most notably [2+2] cycloaddition reactions, which offer a direct and often stereocontrolled route to these valuable building blocks. researchgate.netmdpi.comnih.govacs.orgorganic-chemistry.org

Pivotal Role of Organosilicon Compounds in Synthetic Methodologies

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are indispensable tools in modern organic synthesis. The unique electronic and steric properties of silicon bestow a wide range of functionalities upon these molecules. The trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, is one of the most common organosilicon moieties.

Organosilicon compounds serve diverse roles, including as protecting groups for alcohols and other functional groups, as activators in cross-coupling reactions, and as versatile synthetic intermediates. The silyl (B83357) group can influence the reactivity of adjacent functional groups and can be readily transformed into other functionalities, making organosilanes valuable synthons for complex molecule construction.

Contextualization of 3-(Trimethylsilylmethyl)cyclobutan-1-ol within Advanced Chemical Research

The compound this compound represents a fascinating convergence of the principles of cyclobutane and organosilicon chemistry. It features a cyclobutane scaffold, offering the inherent structural and reactive properties of this ring system. The presence of a hydroxyl group provides a handle for further functionalization or can influence the molecule's biological or material properties.

Crucially, the trimethylsilylmethyl substituent introduces the unique characteristics of an organosilane. This group can impact the molecule's steric profile and electronic properties. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a building block in organic synthesis.

A plausible synthetic route to this alcohol would likely involve the reduction of the corresponding ketone, 3-(trimethylsilylmethyl)cyclobutan-1-one. Studies on the reduction of 3-substituted cyclobutanones have shown that the reaction is highly stereoselective, predominantly yielding the cis-alcohol, regardless of the size of the reducing agent. vub.ac.beacs.org This stereochemical outcome is attributed to torsional strain, which favors the anti-facial attack of the hydride reagent. vub.ac.beacs.org Therefore, it can be inferred that the reduction of 3-(trimethylsilylmethyl)cyclobutan-1-one would likely produce cis-3-(trimethylsilylmethyl)cyclobutan-1-ol.

The synthesis of the precursor ketone could potentially be achieved through methods such as the [2+2] cycloaddition of an appropriate silyl-containing alkene with a ketene (B1206846) equivalent, followed by functional group manipulations.

The combination of a reactive cyclobutane ring, a versatile hydroxyl group, and a sterically demanding and electronically distinct trimethylsilylmethyl group positions this compound as a potentially valuable intermediate for the synthesis of more complex and functionally diverse molecules in various fields of chemical research. Further investigation into its synthesis and reactivity is warranted to fully unlock its synthetic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trimethylsilylmethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OSi/c1-10(2,3)6-7-4-8(9)5-7/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLQMGLBSFIALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1CC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Trimethylsilylmethyl Cyclobutan 1 Ol and Analogous Structures

Direct Synthetic Pathways to 3-(Trimethylsilylmethyl)cyclobutan-1-ol

A direct and convergent approach to this compound would logically involve the formation of the carbon-carbon bond between the cyclobutane (B1203170) ring and the trimethylsilylmethyl group in a single step. A plausible, though not yet explicitly documented, method for this transformation is the nucleophilic addition of a trimethylsilylmethyl organometallic reagent to a suitable cyclobutanone (B123998) precursor.

The key reagent for this proposed synthesis is (trimethylsilyl)methylmagnesium chloride, a commercially available Grignard reagent. This powerful nucleophile can react with a ketone, such as 3-substituted cyclobutanone, to form the desired tertiary alcohol after an aqueous workup.

Proposed Reaction Scheme:

Caption: Proposed direct synthesis of this compound via the Grignard reaction.

The success of this reaction would depend on the stability of the starting cyclobutanone and the reactivity of the Grignard reagent. The trimethylsilylmethyl Grignard reagent is known for its lower basicity compared to other Grignard reagents, which can be advantageous in minimizing side reactions.

Indirect Synthetic Strategies Involving the Cyclobutane Scaffold

Indirect methods for the synthesis of this compound involve the initial construction of the cyclobutane ring, followed by functional group interconversions to introduce the hydroxyl and trimethylsilylmethyl moieties. These strategies offer flexibility and are well-documented in the synthesis of analogous cyclobutane structures.

Convergent synthetic strategies would involve the coupling of two fragments that already contain key structural elements of the final product. For instance, a silylated alkene could undergo a cycloaddition reaction with a ketene (B1206846) or another suitable partner to form the cyclobutane ring with the silyl (B83357) group already in place.

Divergent strategies, on the other hand, begin with a common cyclobutane intermediate that can be elaborated into a variety of derivatives, including the target compound. For example, a cyclobutanone can be synthesized and then subjected to various reactions to introduce the desired substituents at the 3-position.

[2+2] Cycloaddition reactions are a cornerstone of cyclobutane synthesis. researchgate.netnih.govrsc.org These reactions involve the union of two unsaturated molecules to form a four-membered ring. For the synthesis of structures analogous to this compound, several types of [2+2] cycloadditions are particularly relevant:

Alkene-Ketene Cycloadditions: The reaction of a ketene with an alkene is a powerful method for the synthesis of cyclobutanones. An appropriately substituted silylalkene could be used to introduce the trimethylsilylmethyl group.

Photochemical [2+2] Cycloadditions: The photochemical irradiation of two alkene molecules can lead to the formation of a cyclobutane ring. This method is often used for the synthesis of complex polycyclic systems containing cyclobutane moieties. researchgate.net

A notable example is the diastereoselective [2+2] cyclization of silyl enol ethers with acrylates, catalyzed by a bulky aluminum triflimide catalyst, to produce substituted cyclobutanols.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including cyclobutanes, although it is more commonly used for larger rings. researchgate.netrsc.org This reaction involves the intramolecular metathesis of a diene catalyzed by a ruthenium or molybdenum complex. A suitably functionalized diene precursor could, in principle, be cyclized to form a cyclobutene (B1205218), which could then be further elaborated to the target cyclobutanol (B46151).

Rearrangement reactions of other ring systems can also provide access to the cyclobutane scaffold. For instance, the ring expansion of cyclopropylcarbinyl systems is a known method for the synthesis of cyclobutanes.

Stereocontrolled Synthesis of this compound

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. For this compound, which has a stereocenter at the carbon bearing the hydroxyl group and can exhibit cis/trans isomerism with respect to the substituents on the cyclobutane ring, stereocontrolled synthesis is highly desirable.

Diastereoselective control in the synthesis of this compound can be achieved through several strategies. In the context of the proposed direct Grignard addition, the stereochemical outcome of the reaction would be influenced by the steric and electronic properties of the substituent at the 3-position of the cyclobutanone precursor. The nucleophilic attack of the Grignard reagent would likely occur from the less hindered face of the carbonyl group, leading to a preferential formation of one diastereomer.

The stereochemistry of nucleophilic additions to cyclic ketones, such as cyclobutanones, is influenced by a combination of steric and stereoelectronic effects. The approach of the nucleophile can be either axial or equatorial to the plane of the ring, and the preferred trajectory is often dictated by minimizing steric interactions with the substituents on the ring.

Furthermore, in indirect synthetic approaches such as [2+2] cycloadditions, the stereochemistry of the resulting cyclobutane is often controlled by the geometry of the starting alkenes and the reaction conditions. Chiral auxiliaries or catalysts can be employed to induce enantioselectivity in these reactions.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For cyclobutane derivatives, this is often achieved through methods like asymmetric [2+2] cycloadditions, desymmetrization of prochiral cyclobutanes, and the use of chiral auxiliaries. mdpi.comresearchgate.net

One of the most common routes to cyclobutane derivatives involves photochemical, Diels-Alder, and [2+2] ketene cycloaddition reactions. mdpi.com To impart enantioselectivity, these reactions can be modified by incorporating chiral auxiliaries or employing chiral catalysts. mdpi.com Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. wikipedia.org For instance, chiral auxiliaries have been effectively used in the stereoselective synthesis of cis- and trans-γ-amino acids containing a cyclobutane core. mdpi.com While specific examples for this compound are not prevalent in the literature, the principles of using auxiliaries like oxazolidinones or camphor (B46023) sultams to control the facial selectivity of reactions leading to the cyclobutane ring are broadly applicable. wikipedia.org

Desymmetrization of prochiral or meso-cyclobutane compounds is another powerful strategy. This involves the enantioselective reaction of a catalyst with a symmetrical substrate to generate a chiral product. For example, the desymmetrization of 3-substituted cyclobutanones has been accomplished through organocatalyzed aldol (B89426) reactions, yielding functionalized cyclobutanones with excellent diastereo- and enantioselectivity. mdpi.com

Catalytic Strategies in the Preparation of this compound

Catalytic methods offer a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. These strategies can be broadly divided into transition-metal-catalyzed transformations and methods employing organocatalysts or biocatalysts.

Transition metals have proven to be versatile catalysts for the synthesis of cyclobutane rings. A notable example is the enantioselective [2+2] cycloaddition between an alkyne and an alkenyl derivative, catalyzed by cobalt complexes, to produce a diverse range of cyclobutenes with high enantioselectivity (86–97% ee). nih.gov These cyclobutene products can then be further functionalized to access saturated cyclobutane systems.

Rhodium catalysts have also been employed in the enantioselective synthesis of cyclobutanes. One approach involves the Rh-catalyzed bicyclobutanation of t-butyl (E)-2-diazo-5-arylpent-4-enoates to form enantiomerically enriched bicyclobutanes. These strained intermediates can subsequently undergo a copper-catalyzed homoconjugate addition and enolate trapping sequence to yield densely functionalized cyclobutanes with high diastereoselectivity. nih.govacs.org This two-catalyst, three-component process can even be performed in a single flask. nih.gov

Furthermore, a sequential enantioselective reduction and C–H functionalization strategy has been developed to create contiguous stereogenic centers in cyclobutanols. nih.govrsc.org This method features an enantioselective ketone reduction followed by a diastereospecific iridium-catalyzed C–H silylation, providing access to enantioenriched cyclobutanols. nih.gov

The table below summarizes some transition-metal-catalyzed approaches to cyclobutane synthesis.

Catalytic SystemReaction TypeSubstratesKey Features
Cobalt Complex[2+2] CycloadditionAlkynes and Alkenyl DerivativesBroad applicability, high enantioselectivity (86–97% ee) for cyclobutenes. nih.gov
Rhodium(II) Tetracarboxylate / Copper CatalystBicyclobutanation / Homoconjugate Additionα-Allyl-α-diazocarbonyl compoundsThree-component, two-catalyst, single-flask process for highly substituted cyclobutanes. nih.govacs.org
Iridium CatalystSequential Reduction / C-H FunctionalizationCyclobutanonesCreates contiguous stereocenters, providing access to enantioenriched cyclobutanols. nih.govrsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. mdpi.com In the context of cyclobutane synthesis, organocatalysts have been successfully used in [2+2] cycloaddition reactions and desymmetrization processes. mdpi.com For instance, iminium-ion-mediated [2+2] cycloaddition of enals and hydrogen-bonding-mediated asymmetric [2+2] cycloadditions represent key organocatalytic strategies. mdpi.com

Proline and its derivatives are common organocatalysts. (S)-tryptophan has been used to catalyze the regioselective aldol reaction between 2-hydroxycyclobutanone and aromatic aldehydes, yielding 2,2-disubstituted cyclobutanones. mdpi.com Similarly, N-phenylsulfonyl-(S)-proline has been effective in the desymmetrization of 3-substituted cyclobutanones via aldol reactions, affording products in good yield and with excellent stereocontrol. mdpi.com

Biocatalytic methods, employing enzymes or whole microorganisms, offer the advantages of high selectivity and mild reaction conditions. While specific biocatalytic routes to this compound are not extensively documented, the principles of enzymatic kinetic resolution of racemic cyclobutanol derivatives or the asymmetric reduction of cyclobutanones are well-established strategies in organic synthesis.

The following table outlines some organocatalytic approaches relevant to the synthesis of functionalized cyclobutanes.

OrganocatalystReaction TypeSubstratesKey Features
(S)-TryptophanAldol Reaction2-Hydroxycyclobutanone and Aromatic AldehydesCompletely regioselective, producing 2,2-disubstituted cyclobutanones. mdpi.com
N-Phenylsulfonyl-(S)-prolineAldol-based Desymmetrization3-Substituted CyclobutanonesGood yields with excellent diastereo- and enantioselectivity. mdpi.com
Chinchona-based SquaramideSulfa-Michael AdditionCyclobutenesHigh yield and enantioselectivity for thio-substituted cyclobutanes. rsc.org

Reactivity and Mechanistic Investigations of 3 Trimethylsilylmethyl Cyclobutan 1 Ol and Its Derivatives

Transformations Involving the Hydroxyl Functionality

The hydroxyl group of 3-(trimethylsilylmethyl)cyclobutan-1-ol serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. Standard organic transformations can be applied to this alcohol to facilitate further reactivity studies. For instance, the alcohol can be readily converted into a better leaving group, such as a tosylate or mesylate, by treatment with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonates are excellent substrates for nucleophilic substitution and elimination reactions.

Furthermore, the hydroxyl group can undergo esterification with acyl chlorides or carboxylic anhydrides to form the corresponding esters. These derivatives are not only useful for protection strategies but can also influence the stereochemical outcome of subsequent reactions. The efficiency of these transformations is generally high, as illustrated in the hypothetical reaction data presented in Table 1.

ReagentProductTypical ConditionsHypothetical Yield (%)
p-Toluenesulfonyl chloride, Pyridine3-(Trimethylsilylmethyl)cyclobutyl tosylate0 °C to rt, 12 h92
Methanesulfonyl chloride, Triethylamine3-(Trimethylsilylmethyl)cyclobutyl mesylate0 °C, 4 h95
Acetyl chloride, Pyridine3-(Trimethylsilylmethyl)cyclobutyl acetatert, 2 h98
Benzoic acid, DCC, DMAP3-(Trimethylsilylmethyl)cyclobutyl benzoatert, 16 h89

Ring-Opening Reactions of the Cyclobutane (B1203170) Moiety

The inherent ring strain of the cyclobutane ring in this compound and its derivatives makes it susceptible to various ring-opening reactions. These reactions can be initiated through different mechanisms, including carbocationic rearrangements, radical processes, and thermal or photochemical induction.

A key feature of the trimethylsilylmethyl group is its ability to stabilize a positive charge at the β-position, an effect known as the β-silyl effect. When a carbocation is generated at the C1 position of the cyclobutane ring, for instance, through the solvolysis of a tosylate derivative, the adjacent trimethylsilylmethyl group can significantly influence the reaction pathway.

Studies on related 3-substituted-1-(trimethylsilylmethyl)cyclobutyl cations have shown that the trimethylsilyl (B98337) group can participate in the stabilization of the carbocationic intermediate. This participation can lead to stereospecific solvent capture, often with retention of configuration. The proposed mechanism involves the formation of two distinct β-trimethylsilyl carbocation intermediates that are stabilized by backside participation of the trimethylsilyl group. Computational studies have identified three classical 1-(trimethylsilylmethyl)cyclobutyl carbocation energy minima, which helps to explain the observed stereochemical outcomes. figshare.com

The products of such rearrangements can be complex, including ring-expanded cyclopentyl derivatives or acyclic alkenes, depending on the reaction conditions and the specific substrate. A hypothetical product distribution for the solvolysis of 3-(trimethylsilylmethyl)cyclobutyl tosylate is presented in Table 2, illustrating the potential for diverse outcomes.

SolventMajor Product(s)Hypothetical Product RatioKey Mechanistic Feature
Acetic AcidRing-expanded cyclopentyl acetate, Alkenyl acetates60:40β-Silyl stabilized carbocation
Formic AcidRing-expanded cyclopentyl formate, Alkenyl formates75:25Stronger ionizing solvent favors rearrangement
EthanolRing-expanded cyclopentyl ethyl ether, Alkenyl ethyl ethers50:50Solvent capture competes with rearrangement

The cyclobutane ring can also be opened via radical-initiated processes. For instance, a radical generated at a position adjacent to the ring can induce homolytic cleavage of one of the strained C-C bonds. In the context of this compound derivatives, a radical at the C1 position could be generated through various methods, such as the Barton-McCombie deoxygenation of a corresponding xanthate ester.

The resulting radical would likely undergo rapid ring opening to relieve strain, leading to a more stable acyclic radical. The presence of the trimethylsilylmethyl group might influence the regioselectivity of the ring opening, although this has not been extensively studied for this specific molecule. The subsequent fate of the acyclic radical would depend on the reaction conditions, potentially leading to reduction, elimination, or trapping by a radical scavenger.

Thermal and photochemical conditions can also promote the ring opening of cyclobutanes. These reactions often proceed through concerted pericyclic pathways, governed by the Woodward-Hoffmann rules. For a substituted cyclobutane, the stereochemistry of the starting material dictates the stereochemistry of the resulting acyclic diene. While specific studies on this compound are not available, the general principles of electrocyclic ring-opening would be expected to apply. The trimethylsilylmethyl group would likely act as a stereochemical marker in these transformations.

Reactivity at the Trimethylsilylmethyl Group

The trimethylsilyl group is a versatile functional group that can be selectively removed under various conditions, a process known as desilylation. The C-Si bond in the trimethylsilylmethyl group of this compound can be cleaved, typically using fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride. This reaction generates a carbanion at the methyl group, which can then participate in a range of subsequent reactions.

For example, if the desilylation is performed in the presence of an electrophile, the newly formed carbanion can be trapped to form a new carbon-carbon or carbon-heteroatom bond. Alternatively, in the absence of an external electrophile, the carbanion could potentially induce intramolecular rearrangements or eliminations, depending on the nature of other functional groups present in the molecule. The general conditions and outcomes of such reactions are summarized in Table 3.

ReagentElectrophileHypothetical ProductTypical Conditions
TBAFD2O3-(Deuteriomethyl)cyclobutan-1-olTHF, rt
CsFBenzaldehyde3-(2-Hydroxy-2-phenylethyl)cyclobutan-1-olDMF, 80 °C
KF, 18-crown-6Methyl iodide3-Ethylcyclobutan-1-olAcetonitrile, reflux

Neighboring Group Participation of the Trimethylsilylmethyl Moiety

The trimethylsilylmethyl group, appended to the cyclobutane ring, has the potential to act as a neighboring group and influence the reactivity at the C-1 position, particularly in reactions involving the hydroxyl group or a derivative thereof. This participation, also known as anchimeric assistance, can affect both the rate and the stereochemical outcome of a reaction. mugberiagangadharmahavidyalaya.ac.inwikipedia.org

The C-Si bond is polarized, with silicon being more electropositive than carbon. This polarization can lead to the stabilization of a developing positive charge at the β-carbon through hyperconjugation. In the case of this compound, if the hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate) and ionization occurs to form a carbocation at C-1, the trimethylsilylmethyl group at C-3 could potentially participate.

This participation can be envisioned as a through-space interaction where the electron density of the C-Si bond helps to stabilize the carbocationic center. This could lead to a bridged intermediate or transition state, influencing the stereochemical outcome of nucleophilic substitution reactions. For instance, such participation often leads to retention of configuration at the reaction center due to a double inversion mechanism. researchgate.net The first inversion occurs as the neighboring group displaces the leaving group intramolecularly, and the second inversion happens when an external nucleophile attacks and opens the bridged intermediate. libretexts.org

The extent of this neighboring group participation would be highly dependent on the geometry of the cyclobutane ring and the relative stereochemistry of the leaving group and the trimethylsilylmethyl group. A cis relationship might facilitate a more effective interaction than a trans relationship.

Table 1: Predicted Relative Rates of Solvolysis for Derivatives of 3-(Substituted-methyl)cyclobutan-1-ol (This table presents hypothetical data based on established principles of neighboring group participation.)

Substituent at C-3Leaving GroupPredicted Relative RatePostulated Reason for Rate Difference
HOTs1Baseline rate without neighboring group participation.
C(CH₃)₃OTs~0.8Steric hindrance from the bulky tert-butyl group may slightly retard the rate.
Si(CH₃)₃OTs> 1Potential rate enhancement due to anchimeric assistance from the trimethylsilylmethyl group. dalalinstitute.com

Cycloaddition and Annulation Reactions of the Cyclobutane Core

The strained four-membered ring of cyclobutane derivatives can participate in various cycloaddition and annulation reactions, often driven by the release of ring strain. nih.govbenthamscience.com While the hydroxyl and trimethylsilylmethyl groups of this compound are not directly involved in the cycloaddition, they can influence the reactivity and stereoselectivity of such transformations on the cyclobutane core.

For instance, [2+2] cycloaddition reactions are a common method to synthesize cyclobutane derivatives. nih.govresearchgate.net Conversely, the cyclobutane ring itself can undergo thermal or photochemical [2+2] retro-cycloaddition reactions, leading to the formation of two alkene fragments. The substitution pattern on the ring would dictate the feasibility and outcome of such reactions.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are also plausible. For example, a derivative of this compound could potentially undergo a ring expansion annulation. This might involve the conversion of the alcohol to a ketone, followed by a reaction sequence that leads to a larger, fused ring system. Ring-opening of the cyclobutane can also initiate cyclization and annulation processes. rsc.org

Table 2: Representative Cycloaddition and Annulation Reactions of Cyclobutane Derivatives (This table provides examples from the literature on related cyclobutane systems to illustrate potential reaction pathways.)

Reaction TypeReactantsProduct TypeReference
[2+2] PhotocycloadditionIntramolecular dieneFused cyclobutane ring system acs.org
Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclizationp-Quinone methides and alkynesVinyl fuchsone pharmacophore acs.org
Ring-Opening Carbonyl-Olefin MetathesisCyclobutenes and aldehydesγ,δ-Unsaturated aldehydes nih.gov
Ring Expansion AnnulationCyclobutanone (B123998) derivativesFused cyclopentanones benthamscience.com

Detailed Mechanistic Elucidation of Key Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations. For this compound and its derivatives, mechanistic studies would focus on stereochemistry, kinetics, and the use of isotopic labeling to delineate reaction pathways.

Stereochemical Outcomes and Stereoselectivity Determinants

The stereochemistry of reactions involving this compound would be dictated by several factors, including the puckered nature of the cyclobutane ring, the steric bulk of the trimethylsilylmethyl group, and the potential for neighboring group participation.

In nucleophilic substitution reactions at C-1, if the reaction proceeds via a standard S(_N)2 mechanism, inversion of configuration would be expected. However, as discussed in section 3.3.2, if the trimethylsilylmethyl group participates as a neighboring group, retention of configuration could be observed. researchgate.net

For reactions involving the cyclobutane ring itself, such as ring-opening or cycloaddition, the stereochemical outcome would be governed by the principles of orbital symmetry (Woodward-Hoffmann rules) for concerted reactions. youtube.com For stepwise reactions, the formation of the most stable stereoisomeric intermediates would determine the product distribution. The stereocontrolled synthesis of functionalized cyclobutanes is an active area of research, often employing stereoselective cycloaddition reactions. mdpi.com

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of reactions involving this compound would provide valuable insights into the reaction mechanism. For instance, a significantly enhanced rate of solvolysis for a tosylate derivative compared to an unsubstituted cyclobutyl tosylate would be strong evidence for anchimeric assistance by the trimethylsilylmethyl group. dalalinstitute.com Kinetic studies on organosilicon compounds have been used to elucidate mechanisms, including the formation of intermediates. digitellinc.commdpi.com

Thermodynamically, reactions that lead to the opening of the strained cyclobutane ring are generally favorable, with a release of approximately 26 kcal/mol of ring strain energy. nih.gov This thermodynamic driving force is a key factor in many reactions of cyclobutane derivatives, including ring expansions and fragmentations. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the potential energy surfaces of proposed reaction pathways and to calculate the activation energies and reaction enthalpies, providing a deeper understanding of the kinetic and thermodynamic feasibility of different mechanisms. arxiv.orgnsf.gov

Isotopic Labeling Studies for Reaction Pathway Delineation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of this compound, several isotopic labeling experiments could be designed to probe potential reaction pathways.

For example, to investigate neighboring group participation, the oxygen of the hydroxyl group could be labeled with ¹⁸O. If solvolysis of the corresponding tosylate in unlabeled water leads to the incorporation of ¹⁸O in the product alcohol with retention of configuration, it would strongly support a mechanism involving an intramolecular attack by the hydroxyl oxygen to form an epoxide-like intermediate. Similarly, deuterium (B1214612) labeling of the cyclobutane ring could be used to trace skeletal rearrangements during ring-opening or cycloaddition reactions.

Isotopic labeling has been effectively used in the study of organosilicon reaction mechanisms. For instance, deuterium labeling can provide information on C-H bond activation steps, and ¹⁸O labeling has been used to study the stereospecific exchange of oxygen atoms in silanols. oup.comnih.gov

Table 3: Potential Isotopic Labeling Studies for Mechanistic Elucidation (This table outlines hypothetical experiments to investigate the reaction mechanisms of this compound and its derivatives.)

Isotopic LabelLabeled PositionReaction StudiedInformation Gained
¹⁸OHydroxyl groupSolvolysis of the corresponding tosylateTo probe for neighboring group participation by the hydroxyl oxygen.
²H (Deuterium)C-1 of the cyclobutane ringNucleophilic substitutionTo determine the stereochemical outcome (inversion vs. retention).
¹³CMethyl groups of the trimethylsilyl moietyRearrangement reactionsTo track the migration of the silyl (B83357) group.
²⁹SiSilicon atomAny reactionTo follow the transformation of the silicon-containing fragment using ²⁹Si NMR spectroscopy. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Trimethylsilylmethyl Cyclobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the electronic environment, connectivity, and spatial proximity of atoms within 3-(trimethylsilylmethyl)cyclobutan-1-ol.

The ¹H NMR spectrum of this compound provides key information regarding the number of distinct proton environments and their neighboring protons. The trimethylsilyl (B98337) (TMS) group characteristically produces a sharp, intense singlet at approximately 0.0 ppm, integrating to nine protons. docbrown.info The protons of the methylene (B1212753) bridge between the silicon atom and the cyclobutane (B1203170) ring (Si-CH₂ -C) are expected to appear as a doublet, shifted downfield due to the influence of the cyclobutane ring.

The protons on the cyclobutane ring itself present a more complex system due to their diastereotopic nature and restricted rotation, leading to complex multiplets. The proton attached to the carbinol carbon (CH -OH) is expected to resonate furthest downfield among the ring protons, typically in the range of 3.5-4.5 ppm. The hydroxyl proton (-OH ) signal is a broad singlet whose chemical shift is concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Si(CH₃ )₃ ~0.0 - 0.1 Singlet (s) N/A 9H
Si-CH₂ - ~0.6 - 0.9 Doublet (d) ~7.0 2H
Ring CH ~1.5 - 2.5 Multiplet (m) N/A 4H
CH -CH₂-Si ~1.8 - 2.3 Multiplet (m) N/A 1H
CH -OH ~3.8 - 4.2 Multiplet (m) N/A 1H

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are anticipated. The three equivalent methyl carbons of the TMS group will appear as a single, sharp peak at a characteristic upfield chemical shift, typically below 0 ppm. The carbon of the methylene bridge (Si-C H₂-) will resonate in the aliphatic region.

The four carbons of the cyclobutane ring will have distinct chemical shifts. The carbinol carbon (C H-OH) is the most deshielded of the ring carbons, appearing around 65-75 ppm. The carbon atom bonded to the silylmethyl group (C H-CH₂-Si) and the two methylene carbons (C H₂) will resonate at higher fields. There are no quaternary carbons in this structure.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Si(C H₃)₃ ~ -2.0 to 0.0
Si-C H₂- ~20 - 25
Ring C H₂ (C2/C4) ~30 - 38
C H-CH₂-Si (C3) ~35 - 42

| C H-OH (C1) | ~68 - 75 |

²⁹Si NMR spectroscopy is a specialized technique that is highly effective for characterizing organosilicon compounds. huji.ac.il It provides direct evidence for the presence of the silicon atom and information about its chemical environment. Silicon has a very wide chemical shift range, making it sensitive to subtle structural changes. huji.ac.il For a tetracoordinated silicon atom in a trimethylsilyl group attached to an alkyl chain, the ²⁹Si chemical shift is expected to appear in a predictable region, typically between 0 and +20 ppm relative to the TMS standard (δ(²⁹Si) = 0 ppm). rsc.org A single resonance in the ²⁹Si NMR spectrum would confirm the presence of one unique silicon environment in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations would include the coupling between the Si-CH₂ - protons and the adjacent methine proton on the ring (CH -CH₂-Si), as well as couplings between all adjacent protons within the cyclobutane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously link the proton signals from Table 4.1.1 to the carbon signals in Table 4.1.2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations for structural confirmation would include:

A correlation from the nine TMS protons (Si(CH₃ )₃) to the methylene carbon (Si-C H₂-).

A correlation from the methylene protons (Si-CH₂ -) to the adjacent ring methine carbon (C H-CH₂-Si).

Correlations from the carbinol proton (CH -OH) to the adjacent ring methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is particularly useful for determining the stereochemistry (cis/trans isomerism) of the substituents on the cyclobutane ring. For instance, a NOESY correlation between the carbinol proton and the methine proton at C3 could suggest a cis relationship.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. acgpubs.org Sharp bands between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the alkyl groups. A particularly diagnostic feature for the trimethylsilyl group is a strong absorption around 1250 cm⁻¹ (symmetric Si-CH₃ deformation) and another band around 840-860 cm⁻¹ (Si-C stretch and CH₃ rock). spectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-H stretching vibrations will also be visible. The Si-C symmetric stretch, often weak in the IR, may give a more prominent signal in the Raman spectrum. westmont.edu The C-C stretching and bending vibrations of the cyclobutane ring skeleton would appear in the fingerprint region (< 1500 cm⁻¹).

Interactive Data Table: Predicted Vibrational Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Technique Intensity
~3200 - 3600 O-H stretch IR Strong, Broad
~2850 - 2980 C-H stretch (alkyl) IR, Raman Strong
~1450 C-H bend (CH₂) IR Medium
~1250 Si-CH₃ symmetric bend IR Strong
~1050 - 1150 C-O stretch IR Medium-Strong

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of the compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₈H₁₈OSi.

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion ([M]⁺), confirming the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry is highly predictable for TMS-containing compounds. researchgate.net The molecular ion peak may be of low abundance. Common fragmentation pathways include:

Loss of a methyl group: A prominent peak at [M-15]⁺ resulting from the loss of a •CH₃ radical from the TMS group. This is often the most abundant peak in the high-mass region.

Formation of the trimethylsilyl cation: The base peak (most intense peak) is frequently observed at m/z 73, corresponding to the stable [Si(CH₃)₃]⁺ cation. researchgate.net

Formation of the oxonium ion: A significant peak at m/z 75, corresponding to [(CH₃)₂Si=OH]⁺, is characteristic of TMS-derivatized alcohols. researchgate.net

Other fragments may arise from the loss of water ([M-18]⁺) or cleavage of the cyclobutane ring.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment
158 [M]⁺ (Molecular Ion)
143 [M - CH₃]⁺
140 [M - H₂O]⁺
75 [(CH₃)₂SiOH]⁺

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. For this compound, HRMS provides the high-accuracy mass measurement necessary to confirm its chemical formula, C₈H₁₈OSi.

In a typical HRMS analysis using a technique such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the compound would be expected to be observed as its protonated molecule, [M+H]⁺, or as adducts with other ions present in the analysis, such as sodium, [M+Na]⁺. The high resolving power of these instruments allows for the differentiation between ions of the same nominal mass but different elemental compositions.

While specific experimental HRMS data for this compound is not widely available in the public domain, a theoretical HRMS data table can be constructed based on its elemental composition.

Interactive Data Table: Theoretical HRMS Data for this compound Adducts

Ion SpeciesElemental CompositionCalculated m/z
[M+H]⁺C₈H₁₉OSi⁺159.1205
[M+Na]⁺C₈H₁₈ONaSi⁺181.1025
[M+K]⁺C₈H₁₈OKSi⁺197.0764

Fragmentation Patterns and Mechanistic Interpretation

The study of fragmentation patterns in mass spectrometry provides valuable insights into the structure of a molecule. For this compound, which would likely be analyzed by gas chromatography-mass spectrometry (GC-MS) due to its volatility, electron ionization (EI) would be the typical ionization method. The resulting mass spectrum would display a series of fragment ions that can be mechanistically rationalized.

The fragmentation of trimethylsilyl (TMS) ethers of cyclic alcohols is well-documented. researchgate.netresearchgate.net Common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon), loss of a methyl group from the TMS moiety, and elimination of trimethylsilanol (B90980) (TMSOH).

For this compound, the following fragmentation patterns can be predicted:

α-Cleavage: Cleavage of the C-C bonds of the cyclobutane ring adjacent to the carbon bearing the hydroxyl group is a probable fragmentation pathway. This would lead to the formation of resonance-stabilized radical cations.

Loss of a Methyl Group ([M-15]⁺): A characteristic fragmentation for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) from the Si(CH₃)₃ group, leading to a prominent ion at m/z [M-15]⁺.

Formation of the Trimethylsilyl Cation ([Si(CH₃)₃]⁺): A strong signal at m/z 73 is expected, corresponding to the stable trimethylsilyl cation.

Elimination of Trimethylsilanol ([M-90]⁺): The loss of a neutral molecule of trimethylsilanol (HOSi(CH₃)₃, 90 Da) is another common pathway for TMS ethers of alcohols.

A plausible fragmentation scheme and a corresponding data table of predicted major fragments are presented below.

Interactive Data Table: Predicted Mass Spectral Fragmentation of this compound

Predicted m/zProposed Fragment IonPlausible Fragmentation Pathway
158[C₈H₁₈OSi]⁺•Molecular Ion
143[C₇H₁₅OSi]⁺Loss of a methyl radical (•CH₃) from the TMS group
129[C₇H₁₃Si]⁺α-cleavage of the cyclobutane ring followed by loss of •CH₂OH
85[C₅H₉O]⁺Cleavage of the C-C bond between the cyclobutane ring and the CH₂Si(CH₃)₃ group
75[C₂H₇OSi]⁺Rearrangement and cleavage, often seen in TMS ethers
73[C₃H₉Si]⁺Trimethylsilyl cation, [Si(CH₃)₃]⁺

X-ray Crystallography for Solid-State Structural Determination (for suitable derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fu-berlin.de This method provides definitive information on bond lengths, bond angles, and stereochemistry. While this compound is a liquid at room temperature, its solid-state structure could be determined by forming a suitable crystalline derivative.

The process would involve synthesizing a derivative of this compound that readily forms high-quality single crystals. Examples of such derivatives could include esters (e.g., p-nitrobenzoate) or urethanes. Once suitable crystals are grown, they are irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the crystal lattice and the molecule's structure within it.

An X-ray crystallographic study of a suitable derivative would unequivocally establish:

The conformation of the cyclobutane ring (puckered or planar).

The relative stereochemistry of the substituents on the cyclobutane ring if chiral centers are present.

Precise bond lengths and angles, offering insight into any potential steric strain.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group.

Although no specific crystallographic data for derivatives of this compound are currently available in the literature, the technique remains the gold standard for absolute structural proof in the solid state.

Computational and Theoretical Chemistry Studies on 3 Trimethylsilylmethyl Cyclobutan 1 Ol

Electronic Structure and Bonding Characteristics

The electronic structure of 3-(trimethylsilylmethyl)cyclobutan-1-ol is primarily defined by its strained four-membered ring and the presence of the electron-donating trimethylsilylmethyl group.

The cyclobutane (B1203170) ring itself is not planar. dalalinstitute.com It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. dalalinstitute.comlibretexts.org This puckering results in C-C-C bond angles of approximately 88°, a significant deviation from the ideal sp³ bond angle of 109.5°, leading to considerable angle strain. libretexts.org The bonding in the cyclobutane ring is characterized by "bent bonds," which have more p-character than typical alkane C-C bonds. dalalinstitute.com This increased p-character makes the C-C bonds in cyclobutane weaker and the molecule more reactive compared to unstrained alkanes. nih.gov

The substituents—the hydroxyl (-OH) group and the trimethylsilylmethyl (-CH₂Si(CH₃)₃) group—will have a significant impact on the molecule's electronic properties. The carbon-silicon bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom (C 2.55 vs. Si 1.90). wikipedia.org This polarization, along with the inductive effect of the alkyl groups on the silicon, makes the trimethylsilylmethyl group a good electron donor. This electron-donating character can influence the reactivity of the cyclobutane ring.

Computational studies on halo-substituted and heteroatom-doped cyclobutanes have shown that substituents can significantly alter the local electronic environment, affecting bond polarities and the molecular electrostatic potential. researchgate.net By analogy, the trimethylsilylmethyl and hydroxyl groups in this compound will create distinct regions of electron density, influencing how the molecule interacts with other chemical species.

Table 1: Typical Geometric Parameters of Substituted Cyclobutanes
ParameterTypical ValueSignificance
C-C-C Bond Angle~88°Indicates significant angle strain. libretexts.org
Puckering Angle~25-35°Reduces torsional strain from eclipsed hydrogens. libretexts.org
C-Si Bond Length~1.87 ÅLonger than a typical C-C bond (~1.54 Å).
C-O Bond Length~1.43 ÅTypical for an alcohol.

Exploration of Reaction Mechanisms and Energy Landscapes

Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates and transition states.

Reactions involving the this compound moiety could proceed through various intermediates. For instance, in acid-catalyzed reactions, protonation of the hydroxyl group followed by the loss of water would lead to a secondary cyclobutyl carbocation. The stability of this carbocation would be influenced by the trimethylsilylmethyl group. Silicon is known to stabilize a positive charge on a β-carbon atom (the β-silicon effect), which could make the formation of a carbocation at the C1 position more favorable.

In other reaction types, such as those involving transition metals, different intermediates are plausible. For example, studies on the iridium-catalyzed fragmentation of cyclobutanols have identified organometallic intermediates, such as an Ir(III) hydride, formed by the oxidative addition of the iridium catalyst to the O-H bond. nih.gov Radical intermediates are also possible, particularly in reactions initiated by light or radical initiators. Computational studies on the formation of cyclobutanes from pyrrolidines have characterized 1,4-biradical intermediates that collapse to form the cyclobutane ring. acs.org

Every step in a chemical reaction proceeds through a transition state, which represents the highest energy point along the reaction coordinate. The geometry and energy of these transition states determine the reaction rate. Density Functional Theory (DFT) calculations are commonly used to locate and characterize transition states.

For this compound, potential reactions include ring-opening, rearrangement, and substitution. For a hypothetical ring-opening reaction catalyzed by a transition metal, computational models can predict the activation energy by calculating the energy difference between the ground state and the transition state of the C-C bond cleavage step. nih.gov In a study on the base-catalyzed reactions of cyclobutane-1,2-dione, a transition state for the nucleophilic attack of a hydroxide (B78521) ion on a carbonyl group was computationally identified. beilstein-journals.org Similar approaches could be used to model reactions at the hydroxyl group of this compound.

The puckered cyclobutane ring is not static; it undergoes a rapid "ring-flipping" or inversion process where axial and equatorial positions are interchanged. acs.org This process occurs via a planar transition state. slideshare.net The energy barrier for this inversion is generally low. For unsubstituted cyclobutane, the barrier is about 1.45 kcal/mol, and for monosubstituted cyclobutanes, it is in the range of 1.8 to 2.0 kcal/mol. acs.orgslideshare.net The presence of two substituents in this compound will lead to different energies for the various puckered conformers.

Table 2: Calculated Energy Barriers for Cyclobutane Processes
ProcessCompound TypeCalculated Energy Barrier (kcal/mol)Reference
Ring InversionUnsubstituted Cyclobutane1.45 slideshare.net
Ring InversionMonosubstituted Cyclobutanes1.8 - 2.0 acs.org
Benzilic Acid RearrangementCyclobutane-1,2-dione Adduct16.5 beilstein-journals.org
β-Carbon EliminationIridium-Cyclobutanol Complex16.2 nih.gov

The strained nature of the cyclobutane ring also makes it susceptible to rearrangements, often driven by the release of ring strain (22-26 kcal/mol). nih.gov Computational studies on cyclobutane-1,2-dione have explored pathways for ring contraction to form cyclopropane (B1198618) derivatives, a type of benzilic acid rearrangement. beilstein-journals.org

Stereochemical Predictions and Conformational Analysis

The presence of two substituents on the cyclobutane ring of this compound gives rise to stereoisomers (cis and trans). Furthermore, each of these stereoisomers exists as a mixture of rapidly interconverting conformers.

Computational studies on 2-substituted cyclobutane derivatives have shown that the substituent's preference for an equatorial or axial position depends on its size and electronic properties. acs.orgnih.gov Generally, larger substituents prefer the equatorial position to minimize steric interactions. acs.org In this compound, both the hydroxyl and the trimethylsilylmethyl groups are substituents. For the trans isomer, one substituent will be axial and the other equatorial in one puckered conformation, and they will switch in the ring-flipped conformer. The lowest energy conformation will be the one where the larger trimethylsilylmethyl group occupies the equatorial position. For the cis isomer, both groups will be on the same side of the ring, leading to one being axial and one equatorial, or both being in pseudo-axial/equatorial positions depending on the degree of puckering.

The conformational preference is determined by the relative energies of the different puckered forms. These energies can be calculated with high accuracy using computational methods, providing a quantitative understanding of the conformational landscape. acs.org

Quantitative Structure-Reactivity Relationships (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. While no specific QSAR studies have been performed on this compound, the principles of QSAR can be discussed in its context.

To develop a QSAR model for a series of related compounds, one would first calculate a set of molecular descriptors for each molecule. nih.gov These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of the atoms.

Geometrical: Related to the 3D structure of the molecule.

Physico-chemical: LogP, molar refractivity, etc.

Quantum Mechanical: HOMO/LUMO energies, atomic charges, dipole moment, etc. nih.gov

For a series of cyclobutanol (B46151) derivatives including this compound, these descriptors would be calculated for each analogue. Then, using statistical methods like multiple linear regression (MLR), a mathematical equation would be derived that correlates a particular activity (e.g., binding affinity to a receptor) with a combination of these descriptors. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives and to understand the structural features that are important for the desired activity. Given the unique structural and electronic properties of organosilicon compounds, descriptors related to the silicon atom would likely be important in any QSAR model involving this class of molecules. nih.govdtic.mil

Applications in Advanced Organic Synthesis and Chemical Innovation

Strategic Use as Chiral Building Blocks

Chiral cyclobutane (B1203170) derivatives are valuable synthons in asymmetric synthesis, providing access to a diverse range of stereochemically defined molecules. The enantioselective synthesis or resolution of 3-(Trimethylsilylmethyl)cyclobutan-1-ol would be a critical first step in establishing its utility as a chiral building block. Potential synthetic strategies could involve asymmetric [2+2] cycloadditions or the enzymatic resolution of a racemic mixture.

Once obtained in enantiopure form, the hydroxyl and trimethylsilylmethyl groups offer distinct points for further functionalization. The alcohol can be converted into a good leaving group, an ester, or an ether, or it can direct subsequent reactions through hydrogen bonding or coordination. The trimethylsilyl (B98337) group is known to influence the stereochemical outcome of reactions at adjacent centers through steric hindrance and stereoelectronic effects. This dual functionality could, in principle, allow for highly controlled, stepwise modifications of the cyclobutane core, making it a potentially valuable precursor for the synthesis of complex chiral molecules.

Role as Intermediates in Complex Molecule Synthesis

Cyclobutane-containing natural products and pharmaceuticals often exhibit potent biological activities. The rigid four-membered ring can act as a conformational constraint, leading to enhanced binding affinity with biological targets. While there are no specific examples in the literature detailing the use of this compound as an intermediate in the total synthesis of a complex molecule, its structure suggests several potential applications.

The trimethylsilylmethyl group can be a precursor to a variety of functional groups. For instance, it can undergo protodesilylation to introduce a methyl group, or it can be oxidized to a hydroxymethyl or formyl group under specific conditions. This versatility, combined with the reactivity of the cyclobutanol (B46151) moiety, could allow for the elaboration of the cyclobutane scaffold into more complex structures found in natural products. The inherent strain of the cyclobutane ring can also be harnessed in ring-opening or ring-expansion reactions to generate larger, functionalized carbocycles or heterocycles, further expanding its synthetic utility.

Development of New Synthetic Methodologies

The unique combination of a strained ring and an organosilicon moiety in this compound could inspire the development of novel synthetic methodologies. The interaction between the silicon atom and the cyclobutane ring could lead to unexpected reactivity patterns. For example, the beta-silicon effect, where a silicon atom stabilizes a carbocation at the beta position, could be exploited in reactions involving the hydroxyl group.

Furthermore, the development of catalytic systems that can selectively functionalize the C-H bonds of the cyclobutane ring in the presence of the trimethylsilylmethyl group would be a significant advancement. Such methods would provide direct access to a range of substituted cyclobutane derivatives that are otherwise difficult to prepare. The design of new ligands for transition metal catalysts that can recognize and selectively react with this specific substrate could open up new avenues in synthetic chemistry.

Contributions to Mechanistic Understanding in Organosilicon Chemistry

Detailed mechanistic studies of reactions involving this compound could provide valuable insights into the interplay of ring strain and stereoelectronic effects in organosilicon chemistry. The rigid framework of the cyclobutane ring provides a well-defined platform to study the influence of the trimethylsilyl group on the reactivity and selectivity of reactions at the alcohol center and other positions on the ring.

Computational studies, in conjunction with experimental investigations, could elucidate the transition state geometries and activation energies of various transformations. This would contribute to a deeper understanding of phenomena such as the beta-silicon effect within a strained ring system and the influence of the silyl (B83357) group on the conformational preferences of the cyclobutane ring. Such fundamental knowledge is crucial for the rational design of new reagents and synthetic strategies.

Future Research Trajectories and Synthetic Challenges

The exploration of the chemistry of this compound is still in its infancy. Future research should focus on several key areas. The development of efficient and scalable methods for the enantioselective synthesis of this compound is a primary challenge that needs to be addressed to unlock its full potential as a chiral building block.

Systematic investigation of the reactivity of both the hydroxyl and trimethylsilylmethyl groups, both individually and in concert, is necessary to map out its synthetic utility. This includes exploring its behavior in a wide range of organic transformations, such as nucleophilic substitutions, eliminations, oxidations, and rearrangements.

A significant challenge will be to identify specific target molecules, such as complex natural products or pharmaceutically active compounds, where the unique structural features of this compound can be strategically employed to streamline their synthesis. Overcoming these challenges will require a multidisciplinary approach, combining synthetic organic chemistry, catalysis, and computational modeling. The successful development of the chemistry of this intriguing molecule could provide synthetic chemists with a powerful new tool for the construction of complex and valuable molecular targets.

Q & A

Basic: What are the recommended synthetic routes for 3-(Trimethylsilylmethyl)cyclobutan-1-ol?

Methodological Answer:
The synthesis typically involves two key steps: (1) Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization of appropriate precursors, and (2) Introduction of the trimethylsilylmethyl group using reagents like trimethylsilylmethyl lithium or Grignard reagents. For example, cyclobutanol derivatives can be functionalized via nucleophilic substitution or radical-mediated silylation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid ring strain-induced side reactions . Computational modeling (e.g., DFT) can predict intermediates and transition states to guide synthetic design .

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:
Use a combination of analytical techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the trimethylsilyl group (δ ~0.1–0.3 ppm for Si-CH3_3) and cyclobutanol hydroxyl proton (δ ~1.5–2.5 ppm). 29^29Si NMR can further validate silyl group integrity .
  • GC/MS : Compare retention times and fragmentation patterns with reference standards. For example, trimethylsilyl derivatives often exhibit characteristic [M–CH3_3]+^+ ions .
  • HPLC : Reverse-phase chromatography with UV/RI detection to assess purity (>98% recommended for research use).

Advanced: What strategies address contradictory stereochemical outcomes in the synthesis of this compound derivatives?

Methodological Answer:
Contradictions in stereochemistry may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). To resolve this:

  • Catalyst Screening : Use chiral catalysts (e.g., palladium nanoparticles) to enforce stereoselectivity, as demonstrated in hydrogenation of acetylenic precursors .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and solvent polarity. Low temperatures favor kinetic products, while higher temperatures may stabilize thermodynamically favored isomers .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments .

Advanced: How does the trimethylsilyl group influence the compound’s stability under acidic or basic conditions?

Methodological Answer:
The trimethylsilyl (TMS) group enhances hydrolytic stability compared to hydroxyl or unsubstituted analogs. However:

  • Acidic Conditions : The TMS group is susceptible to protodesilylation (Si–C bond cleavage) in strong acids (e.g., HCl > 1M). Stability can be assessed via 1^1H NMR monitoring over time .
  • Basic Conditions : The hydroxyl group may deprotonate, but the TMS group remains inert unless exposed to nucleophiles (e.g., hydroxide). Stability studies should include pH-dependent degradation kinetics .

Basic: What are the key spectroscopic signatures of this compound in NMR and IR spectroscopy?

Methodological Answer:

  • 1^1H NMR :
    • Si(CH3_3)3_3: Singlet at δ 0.1–0.3 ppm.
    • Cyclobutanol -OH: Broad peak at δ 1.5–2.5 ppm (exchangeable).
    • Cyclobutane CH2_2: Multiplet at δ 1.8–2.2 ppm .
  • IR Spectroscopy :
    • O–H stretch: ~3200–3600 cm1^{-1} (broad).
    • Si–C stretch: ~1250 cm1^{-1}.
    • Cyclobutane ring vibrations: ~700–800 cm1^{-1} .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., silyl group migration, ring-opening) to identify activation energies and transition states. Compare with experimental data to validate accuracy .
  • Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance around the cyclobutane ring. For example, MD can predict solubility in polar vs. nonpolar solvents .
  • QSPR Models : Corrate structural descriptors (e.g., Hammett σ+^+ for substituents) with reaction outcomes to design derivatives with tailored reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.